molecular formula C14H18FNO3 B2773917 Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate CAS No. 1427378-90-2

Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate

Cat. No.: B2773917
CAS No.: 1427378-90-2
M. Wt: 267.3
InChI Key: AYJGZKIITPARLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate typically involves the reaction of 4-fluoro-2-nitrobenzoic acid with oxan-3-ylmethylamine under specific conditions. The nitro group is reduced to an amino group, followed by esterification with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines .

Scientific Research Applications

Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and amino group play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-2-[(tetrahydro-2H-pyran-3-ylmethyl)amino]benzoate
  • Methyl 4-fluoro-2-[(oxan-2-ylmethyl)amino]benzoate

Uniqueness

Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-fluoro-2-(oxan-3-ylmethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-18-14(17)12-5-4-11(15)7-13(12)16-8-10-3-2-6-19-9-10/h4-5,7,10,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJGZKIITPARLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)NCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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